molecular formula C10H11BO4 B13028295 (E)-(4-(Methoxycarbonyl)styryl)boronic acid

(E)-(4-(Methoxycarbonyl)styryl)boronic acid

Katalognummer: B13028295
Molekulargewicht: 206.00 g/mol
InChI-Schlüssel: GQBKZUCAHBUQCR-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-(4-(Methoxycarbonyl)styryl)boronic acid is an organoboron compound with the molecular formula C10H11BO4 and a molecular weight of 206.00 g/mol . This compound is characterized by the presence of a boronic acid group attached to a styryl moiety, which is further substituted with a methoxycarbonyl group. It is primarily used in organic synthesis and has applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(E)-(4-(Methoxycarbonyl)styryl)boronic acid can be synthesized through the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified using techniques like recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-(4-(Methoxycarbonyl)styryl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The styryl moiety can be reduced to form the corresponding alkane.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Boronic esters or boronic anhydrides.

    Reduction: (E)-(4-(Methoxycarbonyl)ethyl)boronic acid.

    Substitution: (E)-(4-(Methoxycarbonyl)styryl) derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(E)-(4-(Methoxycarbonyl)styryl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of (E)-(4-(Methoxycarbonyl)styryl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and drug delivery. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways and enzyme activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-(4-(Methoxycarbonyl)vinyl)boronic acid
  • (E)-(4-(Methoxycarbonyl)phenyl)boronic acid
  • (E)-(4-(Methoxycarbonyl)benzyl)boronic acid

Uniqueness

(E)-(4-(Methoxycarbonyl)styryl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. The presence of the styryl moiety enhances its ability to participate in conjugation and polymerization reactions, making it a valuable compound in the synthesis of advanced materials and pharmaceuticals .

Eigenschaften

Molekularformel

C10H11BO4

Molekulargewicht

206.00 g/mol

IUPAC-Name

[(E)-2-(4-methoxycarbonylphenyl)ethenyl]boronic acid

InChI

InChI=1S/C10H11BO4/c1-15-10(12)9-4-2-8(3-5-9)6-7-11(13)14/h2-7,13-14H,1H3/b7-6+

InChI-Schlüssel

GQBKZUCAHBUQCR-VOTSOKGWSA-N

Isomerische SMILES

B(/C=C/C1=CC=C(C=C1)C(=O)OC)(O)O

Kanonische SMILES

B(C=CC1=CC=C(C=C1)C(=O)OC)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.